2-ethoxy-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide

Description

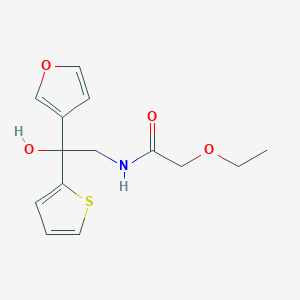

2-ethoxy-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a heterocyclic acetamide derivative featuring a central ethyl backbone substituted with a furan-3-yl, hydroxy, and thiophen-2-yl group. The ethoxyacetamide moiety is linked to the nitrogen atom of the ethyl chain. Its molecular formula is C₁₅H₁₇NO₄S, with a molecular weight of 307.37 g/mol (inferred from structural analogs in ).

Properties

IUPAC Name |

2-ethoxy-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-2-18-9-13(16)15-10-14(17,11-5-6-19-8-11)12-4-3-7-20-12/h3-8,17H,2,9-10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMLDWUWLCUMDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC(C1=COC=C1)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-ethoxy-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide, with the CAS number 2034633-83-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological activity, and relevant research findings.

Molecular Characteristics

The molecular formula of this compound is , with a molecular weight of 295.36 g/mol. The compound features a furan ring and thiophene moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2034633-83-3 |

| Molecular Formula | C14H17NO4S |

| Molecular Weight | 295.36 g/mol |

Biological Activity

Research indicates that compounds containing furan and thiophene rings exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activity of this compound has not been extensively documented, but related compounds have shown promising results.

Antimicrobial Activity

Studies on similar compounds suggest potential antimicrobial properties. For instance, derivatives with furan and thiophene rings have demonstrated inhibition against various bacterial strains, indicating that this compound may possess similar effects.

Anti-inflammatory Properties

Compounds with structural similarities have been evaluated for their anti-inflammatory effects. Research indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are pivotal in inflammatory pathways.

Case Studies

-

Inhibitory Effects on Enzymes : A study on related compounds showed that derivatives with thiophene exhibited significant inhibition of lipoxygenase enzymes, crucial in inflammatory responses. Although specific data for this compound is lacking, similar structures often yield comparable results.

Compound IC50 (µM) Thiophene Derivative A 15.5 Thiophene Derivative B 20.0 - Cytotoxicity Studies : Preliminary cytotoxicity assessments on structurally similar compounds indicated low toxicity at concentrations above 100 µM in Vero and MDCK cell lines, suggesting a favorable safety profile for future research on this compound.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Backbone Diversity: The target compound shares the 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl backbone with BG14513 () and sulfonamide derivatives ().

- Substituent Effects : The ethoxy group in the target compound may enhance lipophilicity compared to bromo or benzoxazolone substituents in analogs (). Sulfonamide and chloro-methoxy groups () introduce steric bulk and polarity, likely affecting bioavailability.

Comparison with Target :

- The target compound likely requires a multi-step synthesis similar to furan-thiophene hybrids (), involving:

- Functionalization of thiophene and furan rings.

- Coupling of the ethyl backbone.

- Acylation with ethoxyacetyl chloride.

- Unlike simpler thiophene acetamides (), the hydroxy and ethoxy groups may necessitate protective group strategies.

Physicochemical and Pharmacological Properties

Polarity and Solubility :

- The hydroxy and amide groups enhance hydrophilicity, while the ethoxy and aromatic heterocycles increase lipophilicity. This balance suggests moderate solubility in polar organic solvents (e.g., DMSO, ethanol).

- Compared to BG14513 (), the target’s ethoxy group may reduce aqueous solubility but improve membrane permeability.

Stability and Reactivity

- The hydroxy group in the target compound may undergo oxidation or conjugation, requiring stabilization in formulation.

- Thiophene rings are susceptible to electrophilic substitution, whereas furans are prone to ring-opening under acidic conditions.

Q & A

Basic: What are the established synthetic routes for 2-ethoxy-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide, and what are the critical reaction steps?

Answer:

The synthesis typically involves multi-step organic reactions:

Heterocyclic Ring Formation : Cyclization reactions to construct the furan and thiophene moieties, often using precursors like halogenated aryl compounds (e.g., 3-chlorophenyl derivatives) .

Acetamide Coupling : Condensation of the ethoxy-acetamide group with the hydroxylated ethyl backbone via coupling reagents such as HATU or DCC, followed by purification via column chromatography .

Hydroxylation : Introduction of the hydroxyl group via controlled oxidation or substitution, ensuring regioselectivity .

Purification : Use of solvent systems (e.g., hexane:ethyl acetate) for crystallization or recrystallization to isolate the final product .

Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Answer:

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .

- X-ray Crystallography : For definitive structural elucidation, particularly to resolve stereochemical ambiguities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- TLC Monitoring : Hexane:ethyl acetate (9:1) solvent systems to track reaction progress .

Advanced: How can density functional theory (DFT) be applied to predict this compound’s electronic properties and reactivity?

Answer:

- Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to balance accuracy and computational cost .

- Basis Sets : Employ 6-31G(d,p) for geometry optimization and vibrational frequency analysis .

- Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites, aiding in predicting regioselectivity in reactions .

- Validation : Compare computed IR spectra or dipole moments with experimental data to refine models .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, concentrations) to isolate variables .

- Structural Confirmation : Verify compound identity via XRD or NMR to rule out impurities or stereoisomeric discrepancies .

- Mechanistic Profiling : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity variations across biological targets .

Basic: What are the common chemical reactions this compound undergoes, and how do reaction conditions influence outcomes?

Answer:

- Oxidation : The thiophene and furan rings can be oxidized to sulfones or diketones using H₂O₂ or mCPBA, requiring anhydrous conditions to avoid over-oxidation .

- Substitution : The ethoxy group may undergo nucleophilic substitution with amines or thiols in polar aprotic solvents (e.g., DMF) at elevated temperatures .

- Hydrolysis : Acidic/basic conditions can cleave the acetamide moiety, necessitating pH control to preserve the hydroxyethyl group .

Advanced: How can regioselectivity challenges in synthesizing analogs of this compound be addressed?

Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) on the hydroxyethyl moiety to steer reactivity toward desired positions .

- Catalytic Control : Use transition-metal catalysts (e.g., Pd for cross-coupling) to enhance selectivity in heterocyclic ring modifications .

- Computational Guidance : Pre-screen reaction pathways using DFT to predict favorable regiochemical outcomes .

Advanced: What strategies optimize reaction yields and purity in large-scale synthesis?

Answer:

- Solvent Optimization : Replace toluene with THF or DCM for better solubility of intermediates .

- One-Pot Reactions : Combine cyclization and coupling steps to minimize intermediate isolation losses .

- In-Line Analytics : Implement FTIR or HPLC monitoring for real-time adjustment of reaction parameters .

Basic: What preliminary assays are recommended to evaluate this compound’s biological activity?

Answer:

- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, NCI-H460) using MTT assays to assess cytotoxicity .

- Enzyme Inhibition : Use fluorogenic substrates to measure inhibition of target enzymes (e.g., kinases) .

- Solubility Profiling : Determine logP values via shake-flask methods to guide formulation for in vivo studies .

Advanced: How can researchers elucidate the mechanism of action for this compound in biological systems?

Answer:

- Target Identification : Perform affinity chromatography or proteomic pull-down assays to isolate binding partners .

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (Kₐ, Kd) .

- Gene Expression Analysis : Apply RNA-seq or qPCR to identify downstream pathways modulated by the compound .

Advanced: How do structural modifications (e.g., replacing thiophene with pyridine) alter this compound’s properties?

Answer:

- Electronic Effects : Pyridine’s electron-withdrawing nature reduces electron density at the acetamide group, altering reactivity in substitution reactions .

- Bioactivity Shifts : Compare IC₅₀ values in cytotoxicity assays; pyridine analogs may exhibit improved solubility but reduced membrane permeability .

- Computational Comparison : Use molecular dynamics simulations to assess conformational stability and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.